

synthesis of 3-Methylbenzofuran-2-carbaldehyde from 3-chlorobenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

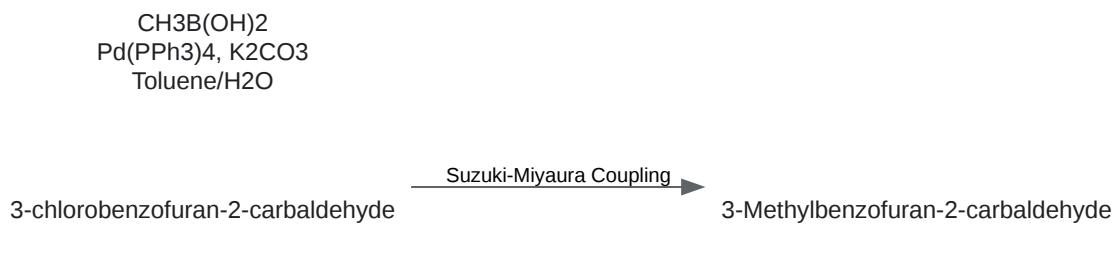
Compound Name: 3-Methylbenzofuran-2-carbaldehyde

Cat. No.: B170273

[Get Quote](#)

Application Notes and Protocols: Synthesis of 3-Methylbenzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals


Introduction

3-Methylbenzofuran-2-carbaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials with unique electronic properties.^[1] Its structure, featuring a benzofuran core with a methyl group at the 3-position and a reactive aldehyde at the 2-position, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of **3-Methylbenzofuran-2-carbaldehyde** starting from the readily available precursor, 3-chlorobenzofuran-2-carbaldehyde, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of its boron-based reagents compared to other organometallic reagents used in similar cross-coupling reactions.

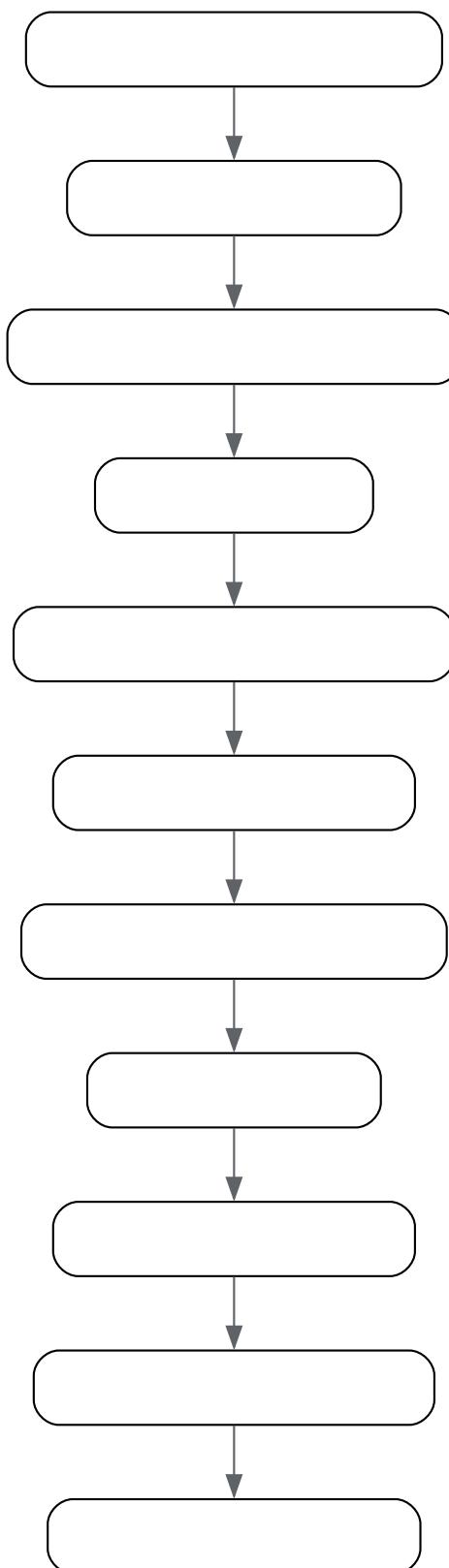
Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Methylbenzofuran-2-carbaldehyde**.

Experimental Protocol: Suzuki-Miyaura Methylation


This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions of aryl chlorides.

3.1. Materials and Equipment

- Reagents:
 - 3-chlorobenzofuran-2-carbaldehyde
 - Methylboronic acid ($\text{CH}_3\text{B}(\text{OH})_2$)
 - Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
 - Potassium carbonate (K_2CO_3)
 - Toluene (anhydrous)
 - Deionized water
 - Ethyl acetate (for extraction)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)
- Equipment:
 - Round-bottom flask
 - Reflux condenser
 - Magnetic stirrer with heating mantle
 - Inert atmosphere setup (e.g., nitrogen or argon balloon)
 - Separatory funnel
 - Rotary evaporator
 - Glassware for column chromatography
 - NMR spectrometer
 - Infrared spectrometer
 - Mass spectrometer

3.2. Reaction Setup and Procedure

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Suzuki-Miyaura methylation.

- To a dry round-bottom flask, add 3-chlorobenzofuran-2-carbaldehyde (1.0 equiv), methylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
- Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
- Under the inert atmosphere, add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per mmol of the starting material).
- Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).
- Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature and add deionized water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **3-Methylbenzofuran-2-carbaldehyde** as a solid.

3.3. Safety Precautions

- Handle all reagents and solvents in a well-ventilated fume hood.
- Palladium catalysts are toxic and should be handled with care.
- Toluene is flammable and toxic.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

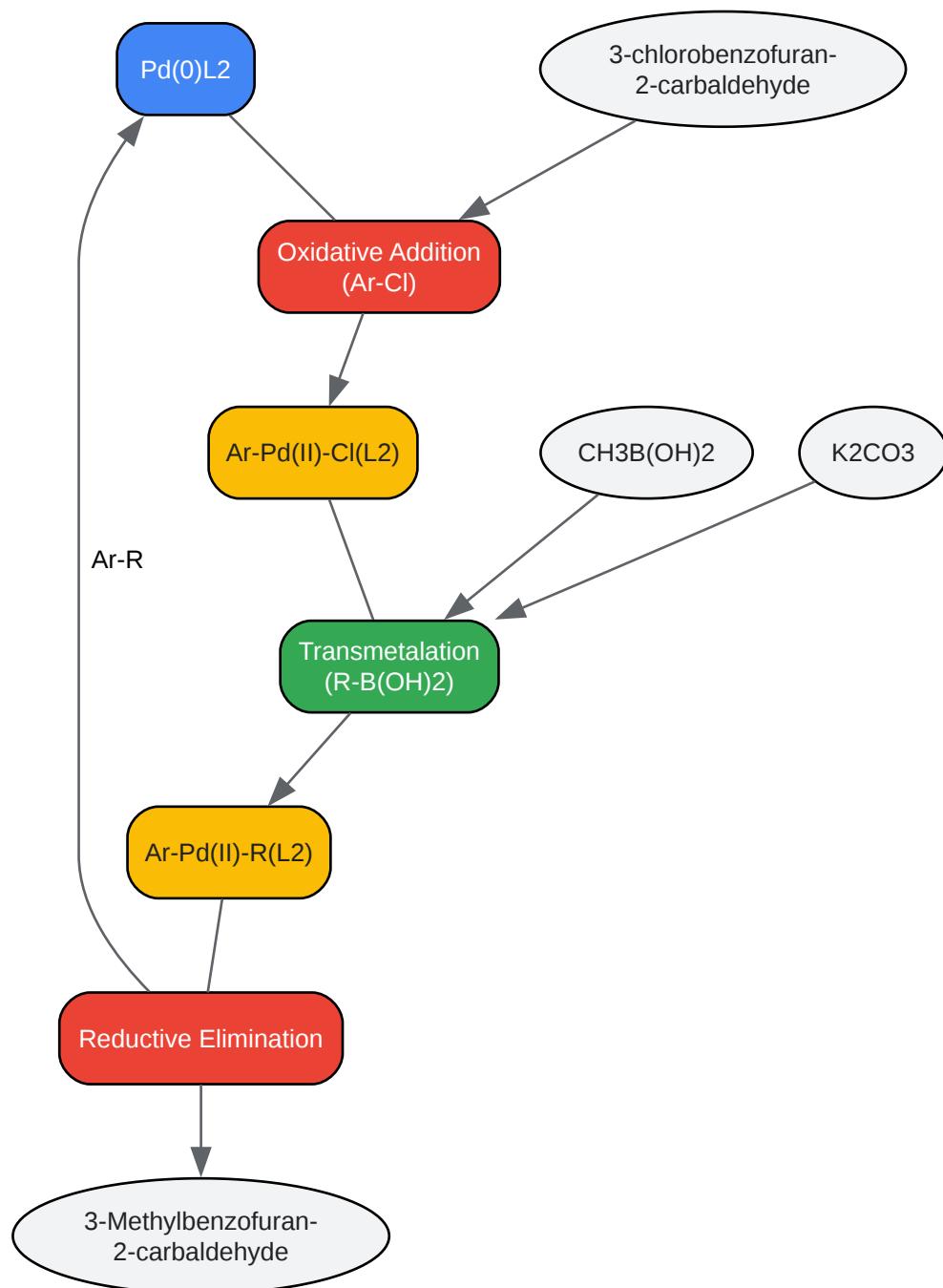
Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura methylation of aryl chlorides.

Parameter	Condition	Expected Yield (%)	Reference
Catalyst	Pd(PPh ₃) ₄	80-95	General Suzuki-Miyaura Protocols
Ligand	PPh ₃ (from catalyst)	-	General Suzuki-Miyaura Protocols
Base	K ₂ CO ₃	80-95	General Suzuki-Miyaura Protocols
Solvent	Toluene/Water (4:1)	80-95	General Suzuki-Miyaura Protocols
Temperature	90-100 °C	80-95	General Suzuki-Miyaura Protocols
Reaction Time	6-12 hours	80-95	General Suzuki-Miyaura Protocols

Characterization of 3-Methylbenzofuran-2-carbaldehyde

The identity and purity of the synthesized **3-Methylbenzofuran-2-carbaldehyde** can be confirmed by standard spectroscopic methods.


- Appearance: White to off-white solid.
- Molecular Formula: C₁₀H₈O₂
- Molecular Weight: 160.17 g/mol [2]

- ^1H NMR (CDCl_3 , 400 MHz) δ (ppm):
 - 10.2 (s, 1H, -CHO)
 - 7.8-7.3 (m, 4H, Ar-H)
 - 2.6 (s, 3H, -CH₃)
- ^{13}C NMR (CDCl_3 , 101 MHz) δ (ppm):
 - 185.0 (C=O)
 - 155.0 (Ar-C)
 - 145.0 (Ar-C)
 - 130.0 (Ar-CH)
 - 128.0 (Ar-CH)
 - 125.0 (Ar-CH)
 - 122.0 (Ar-C)
 - 112.0 (Ar-CH)
 - 120.0 (Ar-C)
 - 9.0 (-CH₃)
- Infrared (IR) (KBr, cm^{-1}):
 - ~3050 (Ar C-H stretch)
 - ~2920 (Aliphatic C-H stretch)
 - ~1680 (C=O stretch, aldehyde)
 - ~1600, 1450 (C=C stretch, aromatic)

- ~1250 (C-O stretch)
- Mass Spectrometry (EI):
 - m/z 160 (M^+), 159 (M^+-H), 131 (M^+-CHO)

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura catalytic cycle.

This application note provides a comprehensive guide for the synthesis of **3-Methylbenzofuran-2-carbaldehyde**. The described Suzuki-Miyaura coupling protocol offers

an efficient and reliable method for researchers in organic synthesis and drug discovery. The provided characterization data will aid in the confirmation of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Methylbenzofuran-2-carbaldehyde (EVT-313209) | 1199-07-1 [evitachem.com]
- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis of 3-Methylbenzofuran-2-carbaldehyde from 3-chlorobenzofuran-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170273#synthesis-of-3-methylbenzofuran-2-carbaldehyde-from-3-chlorobenzofuran-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com